molecular formula C23H24O6 B3656589 3-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B3656589
M. Wt: 396.4 g/mol
InChI Key: CMKIGTJOOGOICU-UHFFFAOYSA-N
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Description

This compound belongs to the coumarin family, specifically a 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one core substituted at the 3-position with a 3,4,5-trimethoxybenzyloxy group. The 3,4,5-trimethoxybenzyl moiety contributes to electronic and steric effects, which may influence biological activity, such as enzyme inhibition or metal-ion sensing .

Properties

IUPAC Name

3-[(3,4,5-trimethoxyphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-25-20-10-14(11-21(26-2)22(20)27-3)13-28-15-8-9-17-16-6-4-5-7-18(16)23(24)29-19(17)12-15/h8-12H,4-7,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKIGTJOOGOICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)COC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a member of the benzochromene family, known for its diverse biological activities. This article explores its biological activity through various studies and findings, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Chemical Formula : C22_{22}H26_{26}O6_{6}
  • Molecular Weight : 398.44 g/mol

Cytotoxic Activity

Research has demonstrated that derivatives of the compound exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene) compounds using the National Cancer Institute's drug screening protocols. The results indicated that certain compounds inhibited tubulin assembly and targeted NADPH oxidase 4 (Nox4), contributing to their antiproliferative effects .

Inhibition of Tubulin Assembly

The inhibition of tubulin polymerization is a crucial mechanism for many antitumor agents. The most cytotoxic derivatives showed IC50_{50} values ranging from 1.3 to 7.9 µM against acute myeloid leukemia cells (B1647). This suggests that the structural modifications in the compound enhance its ability to disrupt microtubule dynamics, similar to established drugs like vincristine .

Study on Antiproliferative Effects

A detailed investigation into the antiproliferative effects of related compounds revealed that substituents at specific positions on the indolinone structure significantly influenced activity. For instance:

CompoundGI50_{50} (µM)Mechanism
Compound 52.1Tubulin assembly inhibition
Compound 81.5Nox4 inhibition
Compound 132.6Dual mechanism

The findings indicated that compounds with a benzyl ring at position 1 exhibited enhanced cytotoxicity compared to others .

Pharmacological Applications

Given its biological activity, this compound holds potential for development as an anticancer agent. The dual mechanism of action—targeting both tubulin dynamics and oxidative stress pathways—positions it as a candidate for further investigation in cancer therapy.

Comparison with Similar Compounds

Substituent Variations on the Benzyloxy Group

The substituent at the 3-position significantly impacts biological activity and physicochemical properties:

Compound Name Substituent on Benzyloxy Group Key Properties/Activities Reference
3-[(3,4,5-Trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one 3,4,5-Trimethoxy Hypothesized enhanced binding due to multiple methoxy groups; potential PDE2 inhibition* Inferred
3-[(3,5-Dimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (4m) 3,5-Dimethoxy PDE2 inhibition (IC50 = 34.35 μM); IR peaks: 1708 cm⁻¹ (C=O), 1158 cm⁻¹ (C–O–C)
3-[(4-Nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one 4-Nitro Predicted density: 1.37 g/cm³; molecular weight: 351.35
3-[(2-Chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one 2-Chloro Structural analog; no activity data provided

*Note: The 3,4,5-trimethoxy group may improve binding affinity compared to 3,5-dimethoxy due to additional hydrogen bonding or steric interactions.

Core Structure Modifications

The saturation state of the benzo[c]chromen-6-one core influences lipophilicity and biological function:

Compound Name Core Structure Key Properties/Activities Reference
Target Compound 7,8,9,10-Tetrahydro Enhanced cell penetration due to reduced aromaticity Inferred
3-Hydroxy-6H-benzo[c]chromen-6-one (URO-B) Non-saturated Fluorescent Iron(III) sensor; lower lipophilicity compared to tetrahydro analogs
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH) 7,8,9,10-Tetrahydro Selective Iron(III) sensor (ex vivo); IC50 = 93.24 μM for PDE2 inhibition
Fluorescent Metal-Ion Sensing
  • THU-OH : Exhibits "turn-off" fluorescence in the presence of Iron(III) ions, with cellular penetration demonstrated in SK-N-AS and DBTRG-05MG cells .
  • URO-B : Similar Iron(III) sensitivity but faster signal attenuation due to higher reactivity of the unsaturated core .
  • Target Compound : The 3,4,5-trimethoxy group may alter metal-binding selectivity compared to hydroxy-substituted analogs.
Enzyme Inhibition
  • 4m (3,5-Dimethoxy) : PDE2 inhibitor (IC50 = 34.35 μM) .
  • THU-OH : Moderate PDE2 inhibition (IC50 = 93.24 μM) .
  • Alkyl-Substituted Derivatives : Five-carbon alkoxy chains optimize PDE2 inhibition (e.g., 2e, IC50 = 33.95 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
3-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

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